

# Physicochemical Properties of Tenoxicam: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Tenoxicam** is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic and antipyretic properties in the management of osteoarthritis and rheumatoid arthritis.[1][2] It functions by inhibiting cyclooxygenase, which in turn reduces the synthesis of prostaglandins.[1][2] From a formulation perspective, **Tenoxicam** is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3] This low solubility is a primary obstacle in the development of oral dosage forms with consistent and predictable bioavailability.[4] A thorough understanding of its physicochemical properties is therefore paramount for researchers and formulation scientists to devise effective strategies to overcome these challenges. This guide provides an in-depth overview of **Tenoxicam**'s key physicochemical characteristics, supported by detailed experimental protocols and structured data, to aid in the development of robust and effective drug delivery systems.

## **Solubility Profile**

The therapeutic efficacy of **Tenoxicam** is significantly limited by its poor solubility in aqueous media.[5] It is practically insoluble in water, with reported values as low as 14.1 mg/L.[1][5][6] The solubility of **Tenoxicam** is pH-dependent, a characteristic feature of weakly acidic drugs.[4] [7] It exhibits higher solubility in alkaline and acidic solutions compared to neutral water.[6][7] While poorly soluble in water and alcohols, it shows good solubility in organic solvents like



Dimethyl Sulfoxide (DMSO).[8][9] This property is often leveraged in pre-formulation studies and for the development of parenteral formulations through the use of cosolvent systems.[10]

Table 1: Solubility of **Tenoxicam** in Various Solvents

| Solvent                      | Solubility   | Temperature   | Reference(s) |
|------------------------------|--------------|---------------|--------------|
| Water                        | 0.045 mg/mL  | 25°C          | [11]         |
| Water                        | 14.1 mg/L    | Not Specified | [1]          |
| Water (pH 3)                 | 47.2 μg/mL   | 25°C          | [7]          |
| Water (pH 6)                 | 121.23 μg/mL | 25°C          | [7]          |
| Water (pH 7.5)               | 4440 μg/mL   | 25°C          | [7]          |
| Ethanol                      | < 1 mg/mL    | Not Specified | [9]          |
| Methanol                     | < 1 mg/mL    | Not Specified | [9]          |
| Propylene Glycol             | < 1 mg/mL    | 25°C          | [10]         |
| Acetone                      | 2 mg/mL      | Not Specified | [9]          |
| Chloroform                   | 8 mg/mL      | Not Specified | [9]          |
| Dichloromethane              | 10 mg/mL     | Not Specified | [9]          |
| Dimethyl Sulfoxide<br>(DMSO) | ~20 mg/mL    | Not Specified | [8]          |
| Dimethylformamide<br>(DMF)   | ~20 mg/mL    | Not Specified | [8]          |

| DMSO/Polyethoxylated Castor Oil/Ethanol (5:4:1) | 20.73 mg/mL | Not Specified |[10] |

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is widely recommended.[12][13]

### Foundational & Exploratory





Objective: To determine the saturation concentration of **Tenoxicam** in a specific solvent at a controlled temperature.

#### Materials:

- Pure **Tenoxicam** powder
- Solvent of interest (e.g., purified water, buffer solutions of various pH)
- Shaking incubator or water bath with orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

### Procedure:

- Preparation: Add an excess amount of **Tenoxicam** powder to a known volume of the solvent
  in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a
  saturated solution is achieved and maintained in equilibrium with the undissolved solid
  phase.[12]
- Equilibration: Place the containers in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[14] Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be established by sampling at different intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
- Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[13] Carefully withdraw a sample of the supernatant. To completely remove any undissolved particles, the sample must be clarified either by centrifugation or by filtration through a chemically inert syringe filter.[15]







- Quantification: Dilute the clear, saturated solution gravimetrically or volumetrically with a
  suitable mobile phase or solvent. Analyze the concentration of **Tenoxicam** in the diluted
  sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[14]
   [15]
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or μg/mL.





Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.



## **Ionization Constant (pKa)**

**Tenoxicam** is an ionizable molecule with two distinct pKa values, which govern its degree of ionization at different physiological pHs.[11] The reported pKa values are approximately 1.1 and 5.3.[3][9][11] These values are critical as they influence the drug's solubility, dissolution rate, and absorption across biological membranes. The lower pKa (1.1) is associated with the pyridinyl nitrogen, while the higher pKa (5.3) corresponds to the enolic hydroxyl group.[9] Depending on the pH of the surrounding medium, **Tenoxicam** can exist in different tautomeric forms, including a zwitterionic form, which is common in its cocrystal structures.[2] Knowledge of the pKa values is essential for selecting appropriate pH conditions for formulation, predicting in vivo performance, and understanding potential drug-excipient interactions.

Table 2: Reported pKa Values of Tenoxicam

| pKa Value            | Method        | Reference(s) |
|----------------------|---------------|--------------|
| pKa1: 1.1, pKa2: 5.3 | Not Specified | [3][9][11]   |
| pKa: 5.067 ± 0.037   | RP-HPLC       | [16][17]     |
| pKa: 5.061 ± 0.035   | RP-HPLC       | [17]         |

| pKa: 4.97 | Not Specified |[17] |

## Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is the most common and reliable method for determining the pKa of ionizable compounds.[18][19]

Objective: To determine the pKa values of **Tenoxicam** by measuring pH changes during titration with a strong acid or base.

### Materials:

- Pure Tenoxicam
- Potentiometer with a combined pH glass electrode

## Foundational & Exploratory



- Automated titrator or manual burette
- Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) solutions
- Co-solvent (if needed for poorly soluble drugs, e.g., methanol or acetonitrile)
- Potassium Chloride (KCl) for maintaining ionic strength
- Standard pH buffers (e.g., pH 4, 7, 10) for calibration
- Magnetic stirrer and stir bar

#### Procedure:

- Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range.[20]
- Sample Preparation: Accurately weigh and dissolve a known amount of **Tenoxicam** in a suitable solvent. For poorly water-soluble drugs like **Tenoxicam**, a co-solvent system (e.g., a water-methanol mixture) may be necessary.[18] A constant ionic strength is typically maintained by adding a background electrolyte like 0.15 M KCl.[20]
- Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and the titrant delivery tube into the solution.
- To determine the acidic pKa, titrate the solution with standardized NaOH. To determine the basic pKa, first acidify the solution with HCl to a low pH (e.g., pH 1.8-2.0) and then titrate with NaOH.[20]
- Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.[20]
- Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.
- The pKa is determined from the inflection point of the sigmoid curve.[19] Mathematically, this corresponds to the pH at which half of the acidic or basic groups are ionized. This can be found by calculating the first or second derivative of the curve.





Click to download full resolution via product page

Caption: Workflow for pKa Determination by Potentiometric Titration.



## Solid-State Properties: Polymorphism and Thermal Behavior

**Tenoxicam** is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[21] At least three polymorphic modifications (Forms I, II, and III) and a pseudopolymorph (an acetonitrile solvate) have been identified.[21][22] The existence of different polymorphs is critically important in formulation development, as they can exhibit different melting points, solubilities, dissolution rates, and stability, which can ultimately affect the drug's bioavailability. The commercial form is typically Form III.[22] **Tenoxicam** melts with decomposition, and the observed melting point can vary depending on the specific crystal form and the heating rate used during analysis.[11][21] An amorphous form has also been prepared. [21]

Table 3: Melting Points of **Tenoxicam** Polymorphs and Other Forms

| Solid Form           | Melting Point (°C)  | Notes                                | Reference(s) |
|----------------------|---------------------|--------------------------------------|--------------|
| Polymorph I          | 212 - 213           | Recrystallized from chloroform       | [21]         |
| Polymorph II         | 214 - 215           | Recrystallized from xylene           | [21]         |
| Polymorph III        | 217 - 220           | Recrystallized from acetone          | [21]         |
| Acetonitrile Solvate | 219 - 221           | -                                    | [21]         |
| As supplied          | ~221                | Followed by exothermic peak at 224°C | [23]         |
| As supplied          | 211 (decomposition) | -                                    | [1][22]      |

| As supplied | 215.41 | - |[4] |

## Experimental Protocol: Thermal Analysis (Differential Scanning Calorimetry - DSC)

### Foundational & Exploratory





DSC is a fundamental technique used to investigate the thermal properties of a drug substance, including melting point, polymorphism, and purity.[24][25]

Objective: To characterize the thermal behavior of **Tenoxicam**, identify its melting point, and detect any polymorphic transitions.

#### Materials:

- Differential Scanning Calorimeter (DSC)
- **Tenoxicam** sample (a few milligrams)
- Aluminum or hermetic sample pans and lids
- Inert purge gas (e.g., nitrogen)
- Reference standard for calibration (e.g., Indium)

#### Procedure:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard like Indium.
- Sample Preparation: Accurately weigh 2-5 mg of the **Tenoxicam** powder into a DSC sample pan.[4] Crimp the pan with a lid. An empty, sealed pan is used as a reference.
- Analysis: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas like nitrogen (e.g., at 20 mL/min) to provide an inert atmosphere.[4]
- Heat the sample using a defined temperature program. A typical program involves heating at a constant rate, such as 10°C/min, over a temperature range that encompasses the expected thermal events (e.g., 35°C to 250°C).[4][23]
- Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
- Interpretation: The resulting DSC thermogram is analyzed for thermal events. An endothermic peak typically signifies melting or a solid-solid phase transition.[23] The onset







temperature of this peak is often reported as the melting point. An exothermic peak following an endotherm often indicates decomposition.[23] The presence of multiple endotherms may suggest polymorphism or the presence of impurities.





Click to download full resolution via product page

Caption: Logical Flow of Solid-State Characterization.



## **Stability Profile**

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, safety, and efficacy. Stability testing under various stress conditions helps to identify potential degradation pathways and informs the selection of appropriate excipients and packaging.

Studies have shown that **Tenoxicam** is relatively stable under certain stress conditions. However, it is susceptible to degradation under others, particularly oxidative and photolytic stress.

Table 4: Stability of **Tenoxicam** under Forced Degradation Conditions

| Stress Condition  | Observation            | Reference(s) |
|-------------------|------------------------|--------------|
| Acidic Hydrolysis | Highly stable          | [26]         |
| Basic Hydrolysis  | Highly stable          | [26]         |
| Thermal Stress    | Highly stable          | [26]         |
| Oxidative Stress  | Complete decomposition | [26]         |

| Photolytic Stress (Sunlight) | Fast degradation |[27] |

These findings indicate that formulations of **Tenoxicam** should be protected from light and incompatible excipients that may generate oxidative species. The primary degradation products can be identified as pyridine-2-amine and methyl 4-hydroxy-2-methyl-2H-thienol[2,3-e]1,2-thiazine-3-carboxylate-1,1-dioxide.[28]

### Conclusion

The successful formulation of **Tenoxicam** hinges on a comprehensive understanding and strategic mitigation of its challenging physicochemical properties. Its BCS Class II status, defined by poor aqueous solubility, is the primary hurdle. This is further complicated by its pH-dependent solubility profile and the existence of multiple polymorphic forms, each with unique physical characteristics. The data and experimental protocols outlined in this guide—covering solubility, pKa, solid-state characterization, and stability—provide a foundational framework for



formulation scientists. By leveraging this information, researchers can rationally design effective drug delivery systems, such as those employing cosolvents, pH modifiers, or advanced techniques like cocrystallization and nanocrystal formation, to enhance the solubility and ensure the stability and therapeutic performance of **Tenoxicam**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tenoxicam | C13H11N3O4S2 | CID 54677971 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insight into the Formation of Cocrystal and Salt of Tenoxicam from the Isomer and Conformation PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Tenoxicam [drugfuture.com]
- 10. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System PMC [pmc.ncbi.nlm.nih.gov]
- 11. aapharma.ca [aapharma.ca]
- 12. researchgate.net [researchgate.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. In vitro solubility assays in drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



- 17. dergipark.org.tr [dergipark.org.tr]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. biomedres.us [biomedres.us]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of Tenoxicam: A Technical Guide for Formulation Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611289#physicochemical-properties-of-tenoxicam-for-formulation-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com